molecular formula C10H17NO B14379479 4-(Hexa-1,5-dien-3-yl)morpholine CAS No. 88348-89-4

4-(Hexa-1,5-dien-3-yl)morpholine

Cat. No.: B14379479
CAS No.: 88348-89-4
M. Wt: 167.25 g/mol
InChI Key: PREDKBKPGYIBJX-UHFFFAOYSA-N
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Description

4-(Hexa-1,5-dien-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a hexa-1,5-dien-3-yl group. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis . The addition of the hexa-1,5-dien-3-yl group introduces a conjugated diene system, which can participate in various chemical reactions, enhancing the compound’s utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexa-1,5-dien-3-yl)morpholine typically involves the reaction of morpholine with a suitable hexa-1,5-dien-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a hexa-1,5-dien-3-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution .

Industrial Production Methods: Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent functionalization steps to introduce the desired substituents

Chemical Reactions Analysis

Types of Reactions: 4-(Hexa-1,5-dien-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(Hexa-1,5-dien-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The conjugated diene system can participate in pericyclic reactions, such as the Diels-Alder reaction, which can be utilized in the synthesis of complex organic molecules .

Properties

CAS No.

88348-89-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

4-hexa-1,5-dien-3-ylmorpholine

InChI

InChI=1S/C10H17NO/c1-3-5-10(4-2)11-6-8-12-9-7-11/h3-4,10H,1-2,5-9H2

InChI Key

PREDKBKPGYIBJX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C=C)N1CCOCC1

Origin of Product

United States

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